8-Methoxy-3-[(1E)-3-(2-methoxyphenyl)-3-oxo-1-propen-1-yl]-2(1H)-quinolinone
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Overview
Description
8-Methoxy-3-[(1E)-3-(2-methoxyphenyl)-3-oxo-1-propen-1-yl]-2(1H)-quinolinone is a complex organic compound with the molecular formula C20H17NO4. This compound belongs to the quinolinone family, which is known for its diverse biological and pharmacological activities. The structure of this compound includes a quinolinone core with methoxy and propenyl substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-3-[(1E)-3-(2-methoxyphenyl)-3-oxo-1-propen-1-yl]-2(1H)-quinolinone typically involves multi-step organic reactions. One common synthetic route includes the condensation of 8-methoxy-2-quinolinone with an appropriate aldehyde under basic conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-3-[(1E)-3-(2-methoxyphenyl)-3-oxo-1-propen-1-yl]-2(1H)-quinolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the propenyl group to a saturated alkyl chain.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions include various quinolinone derivatives with altered functional groups, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
8-Methoxy-3-[(1E)-3-(2-methoxyphenyl)-3-oxo-1-propen-1-yl]-2(1H)-quinolinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Methoxy-3-[(1E)-3-(2-methoxyphenyl)-3-oxo-1-propen-1-yl]-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it could inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinolinone core but differ in their substituents, leading to different chemical and biological properties.
2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: This compound has a similar propenyl group but differs in the core structure, resulting in distinct activities.
Uniqueness
8-Methoxy-3-[(1E)-3-(2-methoxyphenyl)-3-oxo-1-propen-1-yl]-2(1H)-quinolinone is unique due to its specific combination of methoxy and propenyl substituents on the quinolinone core. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H17NO4 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
8-methoxy-3-[(E)-3-(2-methoxyphenyl)-3-oxoprop-1-enyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C20H17NO4/c1-24-17-8-4-3-7-15(17)16(22)11-10-14-12-13-6-5-9-18(25-2)19(13)21-20(14)23/h3-12H,1-2H3,(H,21,23)/b11-10+ |
InChI Key |
KMTXOHJJHMCMLQ-ZHACJKMWSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)/C=C/C2=CC3=C(C(=CC=C3)OC)NC2=O |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C=CC2=CC3=C(C(=CC=C3)OC)NC2=O |
Origin of Product |
United States |
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